molecular formula C23H22N2O4 B2727176 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate CAS No. 314243-85-1

2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate

Cat. No.: B2727176
CAS No.: 314243-85-1
M. Wt: 390.439
InChI Key: CBUOPRSDGGANRI-UHFFFAOYSA-N
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Description

2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate is a complex organic compound that features a unique combination of functional groups, including a benzoimidazole moiety, a chromenone core, and a pivalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzoimidazole derivative through the cyclization of an aromatic aldehyde with o-phenylenediamine . This intermediate is then coupled with a chromenone derivative under appropriate conditions to form the desired product. The final step involves esterification with pivalic acid to introduce the pivalate group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can lead to the formation of quinone derivatives, while reduction of the benzoimidazole moiety can yield various hydrogenated products .

Scientific Research Applications

2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The chromenone core may also contribute to the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate
  • 2-methyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl butyrate
  • 2-methyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl propionate

Uniqueness

The uniqueness of 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pivalate ester, in particular, may enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

[2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-13-19(21-24-16-8-6-7-9-17(16)25(21)5)20(26)15-11-10-14(12-18(15)28-13)29-22(27)23(2,3)4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUOPRSDGGANRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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